molecular formula C6H10Cl3O2P B14656033 (2-Butoxy-1-chloroethenyl)phosphonic dichloride CAS No. 51104-57-5

(2-Butoxy-1-chloroethenyl)phosphonic dichloride

Cat. No.: B14656033
CAS No.: 51104-57-5
M. Wt: 251.5 g/mol
InChI Key: RGJRPZXYBGVGGR-UHFFFAOYSA-N
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Description

(2-Butoxy-1-chloroethenyl)phosphonic dichloride is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a butoxy and chloroethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butoxy-1-chloroethenyl)phosphonic dichloride typically involves the reaction of phosphorus pentachloride with butoxyethene derivatives. A common method includes the treatment of intermediate adducts of ethers and phosphorus pentachloride with hydroxylammonium sulfate . The reaction proceeds at room temperature in an aprotic solvent like benzene, resulting in the formation of the desired phosphonic dichloride compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reactions using phosphorus pentachloride and appropriate butoxyethene derivatives under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Butoxy-1-chloroethenyl)phosphonic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the phosphorus atom.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydroxylammonium sulfate, which facilitates the formation of the phosphonic dichloride group . Reactions are typically carried out in aprotic solvents like benzene at room temperature.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonamide derivatives, while reactions with alcohols can produce phosphonate esters.

Scientific Research Applications

(2-Butoxy-1-chloroethenyl)phosphonic dichloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.

    Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.

    Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of (2-Butoxy-1-chloroethenyl)phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of various phosphorus-containing products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the compound.

Comparison with Similar Compounds

Similar Compounds

    Phosphonic Acid Derivatives: Compounds like phosphonic acid and its esters share similar reactivity due to the presence of the phosphonic group.

    Phosphorus Pentachloride Derivatives: Compounds derived from phosphorus pentachloride exhibit similar chemical behavior in terms of substitution reactions.

Uniqueness

(2-Butoxy-1-chloroethenyl)phosphonic dichloride is unique due to the combination of the butoxy and chloroethenyl groups attached to the phosphonic dichloride moiety

Properties

CAS No.

51104-57-5

Molecular Formula

C6H10Cl3O2P

Molecular Weight

251.5 g/mol

IUPAC Name

1-(2-chloro-2-dichlorophosphorylethenoxy)butane

InChI

InChI=1S/C6H10Cl3O2P/c1-2-3-4-11-5-6(7)12(8,9)10/h5H,2-4H2,1H3

InChI Key

RGJRPZXYBGVGGR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC=C(P(=O)(Cl)Cl)Cl

Origin of Product

United States

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